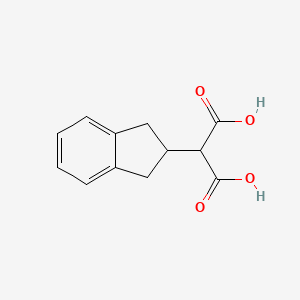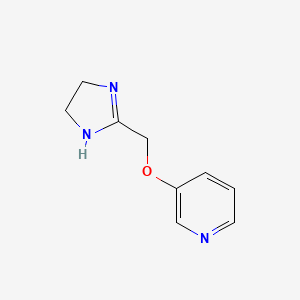
(2,3,5-Trimethylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,5-Trimethylphenyl)methanamine, also known as 1-(2,3,5-trimethylphenyl)methanamine, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the phenyl ring is substituted with three methyl groups at the 2, 3, and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2,3,5-Trimethylphenyl)methanamine typically involves the reduction of the corresponding nitro compound or the direct amination of the corresponding halide. One common method is the reduction of 2,3,5-trimethyl-nitrobenzene using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 2,3,5-trimethylbenzyl chloride with ammonia or an amine under basic conditions to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and high-yield synthesis. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,3,5-Trimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2,3,5-Trimethylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,3,5-Trimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound, aniline, lacks the three methyl groups and has different chemical properties.
Toluidines: These are methyl-substituted anilines, but with only one methyl group.
Xylidines: These compounds have two methyl groups on the phenyl ring.
Uniqueness
(2,3,5-Trimethylphenyl)methanamine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of three methyl groups can influence its reactivity and interactions with other molecules, making it valuable in specific applications .
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(2,3,5-trimethylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,6,11H2,1-3H3 |
Clave InChI |
BENQLKQMEYDVET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CN)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


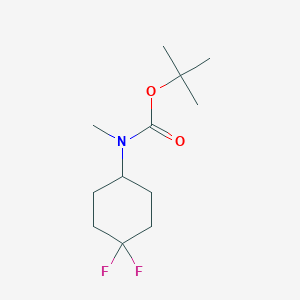
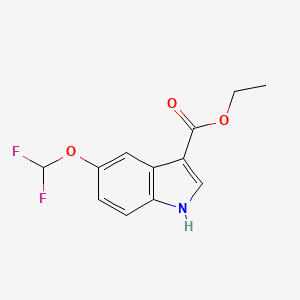
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
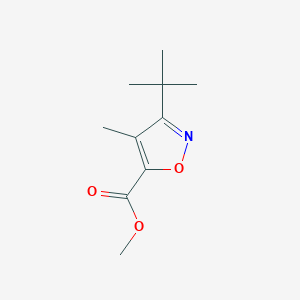

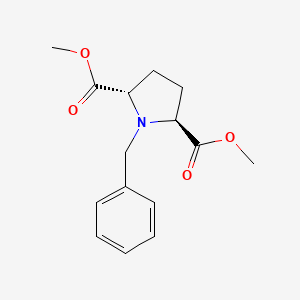
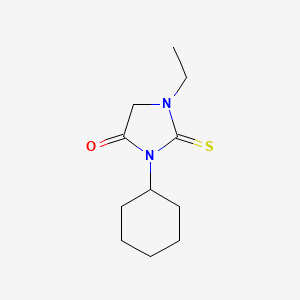
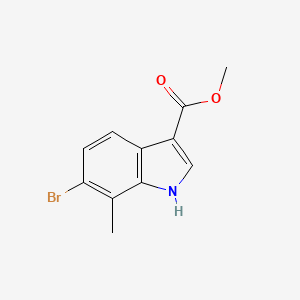
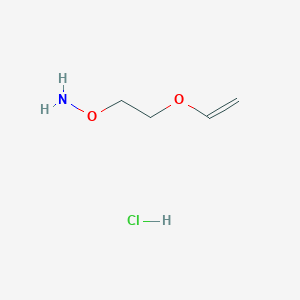
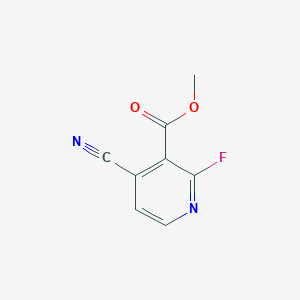
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
